molecular formula C18H24O4 B1223868 (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate

Cat. No. B1223868
M. Wt: 304.4 g/mol
InChI Key: KTOAGBIQQPGNIR-WBHUJUFNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tschimganine is a benzoate ester resulting from the formal condensation of the carboxy group of vanillic acid with the hydroxy group of (-)-borneol. A metabolite isolated from Ferula dissecta. It has a role as a plant metabolite, an animal metabolite, an antimicrobial agent and an antineoplastic agent. It is a benzoate ester, a monoterpenoid, a phenol, a monomethoxybenzene and a carbobicyclic compound. It derives from a (-)-borneol and a vanillic acid.

Scientific Research Applications

Chiral Complexes and Crystal Structures

The compound has been utilized in the study of chiral complexes with n-butyllithium and methylzinc. It serves as a chiral n-butyllithium trap and forms a dimeric zinc chelate complex. The X-ray crystal structures of these complexes offer insights into their molecular interactions and configurations (Goldfuss, Khan, & Houk, 1999).

Synthesis of Heterocyclic Derivatives

It has been used in the synthesis of novel heterocyclic derivatives, particularly in the context of antiviral, antiulcer, and analgesic activities. These derivatives expand the scope of medicinal chemistry and offer potential therapeutic applications (Sokolova et al., 2017).

Fungicidal Activity Studies

A series of derivatives containing 2-aryl-thiazole scaffold have been synthesized using this compound. These novel compounds were evaluated for their fungicidal activities against various pathogens, demonstrating potential as broad-spectrum fungicides (Huang, Zheng, Zhang, & Cheng, 2021).

Atropisomerism Investigation

Research involving this compound has contributed to understanding atropisomerism, specifically in the context of 2,2'-bis derivatives. Computational evaluations have revealed the stability of certain configurations and the role of 1,3,3-trimethylbicyclo[2.2.1]heptane units in originating asymmetry (Goldfuss & Rominger, 2000).

Synthesis of Imino-alcohol Derivatives

This compound has also been used in the preparation of nitro-imine derivatives. These intermediates are crucial for synthesizing various substances with potential applications in organic and inorganic chemistry, including those with anticonvulsant and anti-inflammatory activities (Silva, Araújo, Moraes, & Souza, 2020).

properties

Product Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3/t12-,15+,18+/m0/s1

InChI Key

KTOAGBIQQPGNIR-WBHUJUFNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)C3=CC(=C(C=C3)O)OC

SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
Reactant of Route 3
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
Reactant of Route 5
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
Reactant of Route 6
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.